2-[4-(2-methylbenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol
Description
Properties
IUPAC Name |
[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]-(2-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-14-5-2-3-6-15(14)18(22)20-10-8-19(9-11-20)13-16(21)17-7-4-12-23-17/h2-7,12,16,21H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRIYQQDHYRPLSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)CC(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-methylbenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol typically involves multiple steps:
Formation of the Piperazine Intermediate: The piperazine ring is first functionalized with a 2-methylbenzoyl group. This can be achieved through an acylation reaction using 2-methylbenzoyl chloride and piperazine in the presence of a base such as triethylamine.
Attachment of the Thiophene Ring: The thiophene ring is introduced via a nucleophilic substitution reaction. The intermediate piperazine derivative reacts with a thiophene-containing electrophile, such as 2-bromoethanol, under basic conditions.
Final Assembly: The final product is obtained by coupling the intermediate with the thiophene ring to form the desired ethan-1-ol derivative. This step may require a catalyst and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to scale up the process. This includes:
Optimization of Reaction Conditions: Temperature, pressure, and solvent choice are optimized to maximize yield and minimize by-products.
Catalyst Selection: Efficient catalysts are chosen to accelerate the reactions and improve selectivity.
Purification Techniques: Advanced purification methods such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-methylbenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the 2-methylbenzoyl moiety can be reduced to an alcohol.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups under acidic or basic conditions.
Major Products
Oxidation: Formation of 2-[4-(2-methylbenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethanone.
Reduction: Formation of 2-[4-(2-methylbenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethanol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
Synthesis Pathways
Recent studies have highlighted several synthetic routes for creating this compound, often involving the condensation of piperazine derivatives with thiophene-containing aldehydes or ketones. These methods typically utilize catalysts such as sodium hydroxide or acid-mediated reactions to enhance yields and purity.
Antiproliferative Effects
Research indicates that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit cell growth in breast and lung cancer models by inducing apoptosis and cell cycle arrest .
Antimicrobial Properties
The compound has also demonstrated antimicrobial properties against a range of pathogens, including bacteria and fungi. The presence of the thiophene ring is believed to enhance its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death .
Neuropharmacological Applications
Given the piperazine component, there is potential for neuropharmacological applications. Compounds containing piperazine are known to act on serotonin and dopamine receptors, suggesting that this compound may have implications in treating disorders such as anxiety and depression .
Cancer Research
A study published in ACS Omega explored the synthesis of chalcone derivatives, including those related to the target compound, which showed promising results in inhibiting tumor growth in vitro and in vivo models . The research highlighted the importance of structural modifications in enhancing biological activity.
Antimicrobial Testing
In another case study, derivatives of the compound were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications led to enhanced antibacterial activity compared to standard antibiotics .
Mechanism of Action
The mechanism of action of 2-[4-(2-methylbenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: It may interact with G-protein coupled receptors (GPCRs) or ion channels, influencing cellular signaling pathways.
Pathways Involved: The compound could modulate pathways related to neurotransmission, inflammation, or cell proliferation, depending on its binding affinity and selectivity.
Comparison with Similar Compounds
Key Observations :
Pharmacological and Physicochemical Properties
Key Findings :
- Receptor Affinity: The indole sulfonamide analog (4j) demonstrates high 5-HT₆ antagonism, suggesting the target compound’s ethanol and arylpiperazine motifs may similarly target CNS receptors .
- Antiparasitic Potential: Analogs with benzo[b]thiophene and arylpiperazine groups () inhibit CYP51, a target in Chagas disease, implying the target compound may share this activity .
Biological Activity
The compound 2-[4-(2-methylbenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described using the following structural formula:
Key Features:
- Piperazine Ring : Known for its role in various pharmacological agents.
- Thiophene Moiety : Contributes to the compound's electronic properties and biological activity.
- 2-Methylbenzoyl Group : Enhances lipophilicity and may influence receptor interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. An example pathway includes:
- Formation of 4-(2-methylbenzoyl)piperazine : Reaction between 2-methylbenzoyl chloride and piperazine.
- Coupling with Thiophene : Further reactions with thiophene derivatives under controlled conditions.
Antimicrobial Properties
Research indicates that compounds similar to 2-[4-(2-methylbenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol exhibit moderate to good antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
Anticancer Activity
Studies have highlighted the potential anticancer properties of related compounds. For example, derivatives containing similar moieties have been shown to inhibit microtubule polymerization, acting through the colchicine site of tubulin, leading to significant antiproliferative effects in cancer cell lines . The compound's structure suggests it may also possess similar mechanisms of action.
The biological activity of this compound is likely mediated through:
- Receptor Binding : Interaction with specific biological receptors or enzymes.
- Inhibition of Cellular Signaling : Modulating pathways involved in cell proliferation and survival.
Study 1: Antimicrobial Screening
A series of piperazine derivatives were synthesized and screened for antimicrobial activity. The results indicated that compounds with structural similarities to 2-[4-(2-methylbenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol showed promising results against multiple bacterial strains .
| Compound | Target Bacteria | Activity Level |
|---|---|---|
| A | E. coli | Moderate |
| B | Staphylococcus aureus | Good |
| C | Pseudomonas aeruginosa | Low |
Study 2: Anticancer Activity Evaluation
In a separate study, compounds with similar structural features were tested for their anticancer potential. The best-performing derivatives demonstrated IC50 values ranging from 2.6 to 18 nM across various cancer cell lines .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| X | MNNG/HOS (osteosarcoma) | 5 |
| Y | HeLa (cervical cancer) | 10 |
| Z | A549 (lung cancer) | 15 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
